molecular formula C10H14BrNO B8768107 3-{[(2-bromophenyl)methyl]amino}propan-1-ol

3-{[(2-bromophenyl)methyl]amino}propan-1-ol

Cat. No.: B8768107
M. Wt: 244.13 g/mol
InChI Key: JEIQKEQOERXWFB-UHFFFAOYSA-N
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Description

3-(((2-Bromophenyl)methyl)amino)propan-1-ol is an organic compound with the molecular formula C10H14BrNO It is a derivative of propanol, featuring a bromophenyl group and an amino group attached to the propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Bromophenyl)methyl)amino)propan-1-ol typically involves the reaction of 2-bromobenzylamine with an appropriate propanol derivative. One common method is the reductive amination of 2-bromobenzaldehyde with 3-aminopropanol in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(((2-Bromophenyl)methyl)amino)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(((2-Bromophenyl)methyl)amino)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(((2-Bromophenyl)methyl)amino)propan-1-ol involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((2-Bromophenyl)methyl)amino)propan-1-ol is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

3-[(2-bromophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H14BrNO/c11-10-5-2-1-4-9(10)8-12-6-3-7-13/h1-2,4-5,12-13H,3,6-8H2

InChI Key

JEIQKEQOERXWFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCCO)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 2-bromobenzaldehyde in dichloroethane (0.4 M) at RT under nitrogen was added 3-aminopropanol (1.5 eq), sodium triacetoxyborohydride (2 eq), and acetic acid (4 eq). After 5 hr the reaction was carefully quenched with 2M sodium carbonate and extracted with methylene chloride. The organic phase was extracted with 1N hydrochloric acid. The aqueous phase was neutralized with 1N sodium hydroxide and extracted with methylene chloride. The organic phase was dried over sodium sulfate, filtered and concentrated in vacuo to afford the product. EI-MS m/z 245 (M+H)+
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